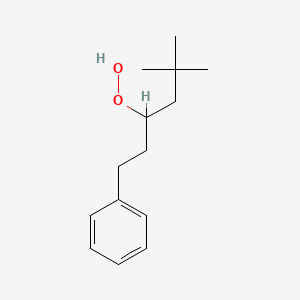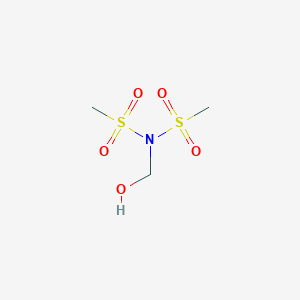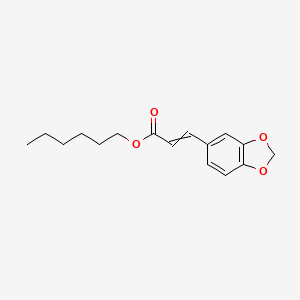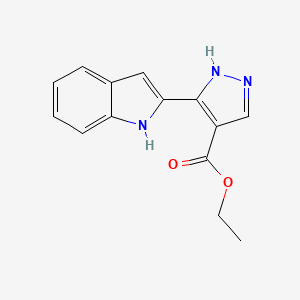
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a hydroperoxide group attached to a 3,3-dimethyl-1-(2-phenylethyl)butyl backbone.
Vorbereitungsmethoden
The synthesis of Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the hydroperoxidation of 3,3-dimethyl-1-(2-phenylethyl)butyl precursors. This process often involves the use of hydrogen peroxide as the oxidizing agent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the hydroperoxidation process. The temperature and pressure conditions are carefully monitored to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.
Substitution: The compound can undergo substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and its effects on biological systems.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include the activation of oxidative stress response mechanisms and potential signaling pathways related to cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl can be compared with other hydroperoxide compounds, such as:
Hydroperoxide, 1,3-dimethyl-1-(2-phenylethyl)butyl: Similar in structure but differs in the position of the hydroperoxide group.
tert-Butyl hydroperoxide: A commonly used hydroperoxide in organic synthesis with different reactivity and applications.
Cumene hydroperoxide: Another hydroperoxide with industrial significance, particularly in the production of phenol and acetone.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
830345-85-2 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
(3-hydroperoxy-5,5-dimethylhexyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-14(2,3)11-13(16-15)10-9-12-7-5-4-6-8-12/h4-8,13,15H,9-11H2,1-3H3 |
InChI-Schlüssel |
LXVHWEWUPXFNEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(CCC1=CC=CC=C1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)
![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)
![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)

![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)


![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)

methanone](/img/structure/B14223922.png)


